N-ethyl-1-(2-methoxyacetyl)indoline-2-carboxamide
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Description
N-ethyl-1-(2-methoxyacetyl)indoline-2-carboxamide is a useful research compound. Its molecular formula is C14H18N2O3 and its molecular weight is 262.309. The purity is usually 95%.
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Mechanism of Action
Target of Action
N-ethyl-1-(2-methoxyacetyl)indoline-2-carboxamide, also known as N-ethyl-1-(2-methoxyacetyl)-2,3-dihydroindole-2-carboxamide, has been identified to primarily target the mycobacterial membrane protein large 3 transporter (MmpL3) . MmpL3 is a crucial component in the cell wall biosynthesis of Mycobacterium tuberculosis . Additionally, this compound has shown inhibitory activity against EGFR (epidermal growth factor receptor) and BRAF V600E , both of which are key players in cell proliferation and survival .
Mode of Action
The compound interacts with its targets by forming hydrogen bonds, which can inhibit their activity . When docked into the MmpL3 active site, it adopts a binding profile similar to the indoleamide ligand ICA38 . This interaction disrupts the normal function of MmpL3, thereby inhibiting the growth of Mycobacterium tuberculosis . Similarly, it inhibits EGFR and BRAF V600E, leading to a decrease in cell proliferation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell wall biosynthesis of Mycobacterium tuberculosis, specifically through the inhibition of MmpL3 . By inhibiting EGFR and BRAF V600E, it also affects the MAPK/ERK pathway, which is involved in cell proliferation and survival .
Pharmacokinetics
The compound’s inhibitory activity against its targets suggests that it may have sufficient bioavailability to exert its effects .
Result of Action
The compound exhibits antitubercular activity, showing high selective activity towards Mycobacterium tuberculosis over mammalian cells . It also demonstrates antiproliferative activity, with GI 50 values ranging from 26 nM to 86 nM, indicating its potential as an anticancer agent .
Biochemical Analysis
Biochemical Properties
The carboxamide moiety in N-ethyl-1-(2-methoxyacetyl)indoline-2-carboxamide allows it to form hydrogen bonds with various enzymes and proteins . This interaction often results in the inhibition of the activity of these biomolecules
Cellular Effects
Indole derivatives are known to have a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Molecular Mechanism
It is known that the presence of a carboxamide moiety in indole derivatives allows for hydrogen bonding with a variety of enzymes and proteins, often inhibiting their activity
Properties
IUPAC Name |
N-ethyl-1-(2-methoxyacetyl)-2,3-dihydroindole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-3-15-14(18)12-8-10-6-4-5-7-11(10)16(12)13(17)9-19-2/h4-7,12H,3,8-9H2,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQKZHXOEUIPPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CC2=CC=CC=C2N1C(=O)COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.